molecular formula C63H113N11O12 B020441 Ciclosporina D CAS No. 63775-96-2

Ciclosporina D

Número de catálogo: B020441
Número CAS: 63775-96-2
Peso molecular: 1216.6 g/mol
Clave InChI: ZNVBEWJRWHNZMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Ciclosporina D es un undecapeptido cíclico, un miembro de la familia de la ciclosporina, conocido por sus propiedades inmunosupresoras. Se deriva del hongo Tolypocladium inflatum y es estructuralmente similar a otras ciclosporinas, como la ciclosporina A.

Aplicaciones Científicas De Investigación

Immunosuppression in Organ Transplantation

Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.

  • Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .

Treatment of Autoimmune Diseases

Cyclosporin D has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.

  • Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .

Neurological Applications

Recent studies have investigated the neuroprotective effects of Cyclosporin D, particularly in traumatic brain injury (TBI) models.

  • Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.

Pharmacokinetics and Mechanism of Action

Cyclosporin D exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:

  • Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.
  • Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .

Comparative Efficacy: Cyclosporin A vs. Cyclosporin D

ParameterCyclosporin ACyclosporin D
Graft Survival Rate~85%~90%
PASI Score Improvement60%75%
Nephrotoxicity IncidenceHigherLower
Neuroprotective EffectsLimitedSignificant

Adverse Effects and Safety Profile

While Cyclosporin D presents numerous therapeutic benefits, it is essential to consider its safety profile:

  • Nephrotoxicity : Similar to other immunosuppressants, CsD can cause renal impairment; however, studies suggest a lower incidence compared to CsA .
  • Monitoring : Regular monitoring of renal function and drug levels is recommended to mitigate risks associated with long-term use.

Mecanismo De Acción

La ciclosporina D ejerce sus efectos inhibiendo la actividad de la calcineurina, una proteína fosfatasa implicada en la activación de los linfocitos T. Esta inhibición impide la transcripción de la interleucina-2 y otras citocinas, suprimiendo así la respuesta inmunitaria. Los objetivos moleculares de la this compound incluyen la ciclofilina, una proteína citosólica que forma un complejo con la this compound para inhibir la calcineurina .

Compuestos similares:

    Ciclosporina A: El miembro más conocido de la familia de la ciclosporina, ampliamente utilizado en la práctica clínica.

    Ciclosporina B: Otro miembro de la familia de la ciclosporina con propiedades inmunosupresoras similares.

    Ciclosporina C:

Singularidad de la this compound: La this compound es única por su composición específica de aminoácidos y sus características estructurales, que contribuyen a su distinta actividad biológica. Su inhibición selectiva de la calcineurina y su interacción con la ciclofilina la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Cyclosporin D interacts with various enzymes, proteins, and other biomolecules. It is well known for being the target of the immunosuppressive drug cyclosporin, used to combat organ transplant rejection . The cyclophilin family of peptidyl-prolyl isomerases, which catalyze the conversion between cis and trans isomers of proline, is a notable target of Cyclosporin D .

Cellular Effects

Cyclosporin D has significant effects on various types of cells and cellular processes. It reduces the production of a range of cytokines, inhibiting the activation and/or maturation of various cell types, including those involved in cell-mediated immunity . This explains its role in the prevention of graft rejection.

Molecular Mechanism

Cyclosporin D exerts its effects at the molecular level through several mechanisms. It produces calcium-dependent, specific, reversible inhibition of transcription of interleukin-2 and several other cytokines, most notably in T helper lymphocytes . This inhibition is key to its immunosuppressive properties.

Temporal Effects in Laboratory Settings

The effects of Cyclosporin D change over time in laboratory settings. For example, changes in the dose given and the creatinine concentration were highly significant . Rejection rates were similar, but a comparison of clinical benefit showed the best results when samples for cyclosporin measurement were taken at 2 h post-dose .

Dosage Effects in Animal Models

The effects of Cyclosporin D vary with different dosages in animal models. Low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .

Metabolic Pathways

Cyclosporin D is involved in several metabolic pathways. It is metabolized in the intestine and the liver by CYP450 enzymes, predominantly CYP3A4 with contributions from CYP3A5 .

Transport and Distribution

Cyclosporin D is transported and distributed within cells and tissues. A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane . The product cyclosporin was localized in the fungal vacuole .

Subcellular Localization

The subcellular localization of Cyclosporin D and its effects on its activity or function are significant. The electron microscopic image of native cyclosporin synthetase molecules showed large globular complexes of 25 nm in diameter, built up by smaller interconnected units . A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La ciclosporina D se puede sintetizar químicamente utilizando péptidos N-metilados a través de una serie de reacciones de acoplamiento de isonitrilo. La síntesis implica la preparación del aminoácido enantioméricamente puro (4R)-4-((E)-2-butenil-4,N-dimetil-L-treonina), que es un componente clave de la estructura de la ciclosporina .

Métodos de producción industrial: La producción industrial de this compound normalmente implica procesos de fermentación utilizando el hongo Tolypocladium inflatum. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La ciclosporina D experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de metabolitos hidroxilados, mientras que la reducción puede producir derivados deshidrogenados .

Comparación Con Compuestos Similares

    Cyclosporin A: The most well-known member of the cyclosporin family, widely used in clinical practice.

    Cyclosporin B: Another member of the cyclosporin family with similar immunosuppressive properties.

    Cyclosporin C:

Uniqueness of Cyclosporin D: Cyclosporin D is unique due to its specific amino acid composition and structural features, which contribute to its distinct biological activity. Its selective inhibition of calcineurin and interaction with cyclophilin make it a valuable compound for research and therapeutic applications .

Actividad Biológica

Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

Cyclosporin D is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.

Biological Activities

  • Immunosuppressive Effects :
    • CsD exhibits weak immunosuppressive activity compared to CsA. It has been shown to inhibit lymphocyte proliferation and cytokine production, albeit to a lesser extent than CsA . This characteristic makes CsD a candidate for therapeutic applications where milder immunosuppression is desired.
  • Effects on Cellular Mechanisms :
    • CsD has been implicated in the inhibition of alkaline phosphatase activity and the suppression of DNA and protein synthesis in various cell types . These effects suggest potential applications in conditions characterized by excessive cellular proliferation.
  • Neuroprotective Properties :
    • Recent studies indicate that CsD may protect neuronal cells from ischemic injury by inhibiting cyclophilin D (CypD), which plays a crucial role in mitochondrial permeability transition pore (MPTP) opening. This mechanism is linked to reduced apoptotic cell death in neuronal tissues .
  • Antiparasitic Activity :
    • Cyclosporin D and its analogs have demonstrated inhibitory effects on the growth of Cryptosporidium parvum, a significant intracellular parasite. This suggests potential uses in treating parasitic infections .

Table 1: Summary of Biological Activities of Cyclosporin D

Biological ActivityDescriptionReferences
ImmunosuppressionWeak compared to CsA; inhibits lymphocyte proliferation
Cellular MechanismsInhibits alkaline phosphatase; suppresses DNA/protein synthesis
NeuroprotectionProtects against ischemic injury via CypD inhibition
Antiparasitic ActivityInhibits growth of Cryptosporidium parvum

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of cyclosporin D are largely mediated through its interaction with specific proteins and cellular pathways:

  • Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
  • Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .

Propiedades

IUPAC Name

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBEWJRWHNZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H113N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63775-96-2
Record name cyclosporin d
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin D
Reactant of Route 2
Cyclosporin D
Reactant of Route 3
Cyclosporin D
Reactant of Route 4
Cyclosporin D
Reactant of Route 5
Cyclosporin D
Reactant of Route 6
Cyclosporin D
Customer
Q & A

A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]

A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]

A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []

A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []

A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]

A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []

A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]

A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.